molecular formula C16H18IN5 B14040506 3-(3-Iodobenzyl)-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

3-(3-Iodobenzyl)-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B14040506
M. Wt: 407.25 g/mol
InChI Key: CVRIGUMSLGSWEZ-UHFFFAOYSA-N
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Description

1-(TERT-BUTYL)-3-(3-IODOBENZYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by the presence of a tert-butyl group, an iodinated benzyl group, and a pyrazolopyrimidine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(TERT-BUTYL)-3-(3-IODOBENZYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as the reaction of 3-aminopyrazole with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.

    Iodination of the Benzyl Group: The iodinated benzyl group can be synthesized through electrophilic aromatic substitution reactions, where a benzyl precursor is treated with iodine and an oxidizing agent such as iodic acid or hydrogen peroxide.

    Coupling Reactions: The final step involves coupling the iodinated benzyl group with the pyrazolopyrimidine core, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(TERT-BUTYL)-3-(3-IODOBENZYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or Grignard reagents for alkylation.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(TERT-BUTYL)-3-(3-IODOBENZYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe to study cellular pathways and mechanisms.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(TERT-BUTYL)-3-(3-IODOBENZYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects on cellular signaling pathways. This inhibition can result in the suppression of cell proliferation, making it a potential candidate for anti-cancer therapies.

Comparison with Similar Compounds

    1-(TERT-BUTYL)-3-(3-CHLOROBENZYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE: Similar structure but with a chlorine atom instead of iodine.

    1-(TERT-BUTYL)-3-(3-FLUOROBENZYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE: Similar structure but with a fluorine atom instead of iodine.

    1-(TERT-BUTYL)-3-(3-METHYLBENZYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE: Similar structure but with a methyl group instead of iodine.

Uniqueness: The presence of the iodine atom in 1-(TERT-BUTYL)-3-(3-IODOBENZYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents.

Properties

Molecular Formula

C16H18IN5

Molecular Weight

407.25 g/mol

IUPAC Name

1-tert-butyl-3-[(3-iodophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C16H18IN5/c1-16(2,3)22-15-13(14(18)19-9-20-15)12(21-22)8-10-5-4-6-11(17)7-10/h4-7,9H,8H2,1-3H3,(H2,18,19,20)

InChI Key

CVRIGUMSLGSWEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C2=NC=NC(=C2C(=N1)CC3=CC(=CC=C3)I)N

Origin of Product

United States

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